molecular formula C12H18O4 B1624907 1-(2,4,5-Trimethoxyphenyl)-1-propanol CAS No. 834-93-5

1-(2,4,5-Trimethoxyphenyl)-1-propanol

Cat. No.: B1624907
CAS No.: 834-93-5
M. Wt: 226.27 g/mol
InChI Key: NHBUFOXGCPTIOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4,5-Trimethoxyphenyl)-1-propanol is a propanol derivative featuring a 2,4,5-trimethoxyphenyl group. This structural motif is found in various compounds with significant research interest, particularly in medicinal and synthetic chemistry. The 2,4,5-trimethoxyphenyl subunit is a key building block in the synthesis of complex molecules and is present in some natural substances . Research into related trimethoxyphenyl compounds highlights their relevance in the development of novel bioactive agents. For instance, structural analogs have been studied for their potential interactions with biological targets, such as the colchicine binding site of tubulin, which is a validated target for antimitotic agents in cancer research . Furthermore, substituted trimethoxyphenyl compounds serve as crucial intermediates in organic synthesis. They can be involved in reactions such as Friedel-Crafts acylations and may undergo further chemical transformations to form more complex structures, including benzofuranones and other heterocyclic systems valuable for pharmaceutical development . Researchers utilize this compound strictly as a standard or building block in the investigation of new synthetic pathways and for the characterization of new chemical entities. This product is designated "For Research Use Only" and must not be used for diagnostic, therapeutic, or any other personal purposes. Not for human or veterinary use.

Properties

CAS No.

834-93-5

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

IUPAC Name

1-(2,4,5-trimethoxyphenyl)propan-1-ol

InChI

InChI=1S/C12H18O4/c1-5-9(13)8-6-11(15-3)12(16-4)7-10(8)14-2/h6-7,9,13H,5H2,1-4H3

InChI Key

NHBUFOXGCPTIOH-UHFFFAOYSA-N

SMILES

CCC(C1=CC(=C(C=C1OC)OC)OC)O

Canonical SMILES

CCC(C1=CC(=C(C=C1OC)OC)OC)O

Origin of Product

United States

Synthetic Methodologies for 1 2,4,5 Trimethoxyphenyl 1 Propanol and Analogous Structures

Directed Synthesis of 1-(2,4,5-Trimethoxyphenyl)-1-propanol

The most direct routes to this compound typically involve the manipulation of closely related precursor compounds.

Reductive Transformations of Precursor Compounds

A primary and straightforward method for the synthesis of this compound is the reduction of the corresponding ketone, 2,4,5-trimethoxypropiophenone. wikipedia.orgresearchgate.netnist.gov This natural phenylpropanoid serves as a direct precursor to the desired alcohol. wikipedia.org The reduction of the carbonyl group in 2,4,5-trimethoxypropiophenone to a hydroxyl group can be achieved using various reducing agents. A common and effective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄) in a suitable solvent like methanol (B129727) (MeOH). researchgate.net This reaction is typically carried out at room temperature and offers a high yield of the target alcohol.

The general reaction is as follows:

Reduction of 2,4,5-Trimethoxypropiophenone

This method is favored for its simplicity, mild reaction conditions, and the ready availability of the starting material, which has been identified in the essential oils of several plant species. wikipedia.org

General Approaches to Trimethoxyphenyl-Substituted Alcohols and Derivatives

Broader synthetic strategies are often employed to create a variety of trimethoxyphenyl-substituted alcohols and their derivatives, providing access to a wider range of chemical structures for various applications.

Coupling and Condensation Reactions

Carbon-carbon bond-forming reactions are fundamental to the synthesis of the carbon skeleton of trimethoxyphenyl-substituted propanols and related structures.

Grignard Reactions: The Grignard reaction is a powerful tool for forming carbon-carbon bonds and can be used to synthesize tertiary or secondary alcohols. mnstate.edusigmaaldrich.com In this context, a Grignard reagent, such as an ethylmagnesium halide, can be reacted with a 2,4,5-trimethoxy-substituted benzaldehyde (B42025) or a related carbonyl compound to yield the corresponding alcohol. mnstate.edusigmaaldrich.combiosynth.com The nucleophilic ethyl group from the Grignard reagent attacks the electrophilic carbonyl carbon, and subsequent workup with an acid protonates the resulting alkoxide to give the alcohol. mnstate.edu The reaction must be conducted under anhydrous conditions as Grignard reagents are highly reactive towards water. sigmaaldrich.com

Wittig Reaction: The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent). mnstate.eduwikipedia.orgumass.edumasterorganicchemistry.comlibretexts.org This reaction can be employed to construct the propenyl side chain, which can then be hydrated to form the alcohol. For instance, 2,4,5-trimethoxybenzaldehyde (B179766) can be reacted with an appropriate Wittig reagent to form a substituted styrene, which can then be further functionalized. mnstate.edu The Wittig reaction is particularly useful because it allows for the unambiguous placement of the double bond. mnstate.edulibretexts.org

Heck and Suzuki Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, are indispensable for the synthesis of substituted styrenes and biaryls, which can be precursors to the target alcohols. lookchem.comrsc.orgsctunisie.orgnih.govnih.govharvard.edumdpi.comresearchgate.netgre.ac.uk The Heck reaction involves the coupling of an aryl halide or triflate with an alkene, such as ethylene, in the presence of a palladium catalyst to form a substituted styrene. lookchem.comsctunisie.orgnih.gov The Suzuki reaction couples an organoboron compound (like a boronic acid) with an aryl or vinyl halide, also catalyzed by palladium. harvard.edumdpi.comresearchgate.netgre.ac.uk These reactions offer a high degree of functional group tolerance and are widely used in the synthesis of complex organic molecules. researchgate.nettcichemicals.com For example, a suitably substituted trimethoxyphenyl halide could be coupled with a propylene (B89431) equivalent or a vinylboronic acid to generate the carbon skeleton, which can then be converted to the desired alcohol.

Table 1: Comparison of Coupling and Condensation Reactions
ReactionKey ReactantsProduct TypeKey Advantages
Grignard Reaction Organomagnesium halide, Aldehyde/KetoneSecondary/Tertiary AlcoholDirect C-C bond formation to create the alcohol. mnstate.edusigmaaldrich.com
Wittig Reaction Phosphorus ylide, Aldehyde/KetoneAlkeneUnambiguous placement of the double bond. mnstate.edulibretexts.org
Heck Coupling Aryl halide, Alkene, Palladium catalystSubstituted StyreneHigh functional group tolerance. lookchem.comsctunisie.orgnih.gov
Suzuki Coupling Organoboron compound, Aryl halide, Palladium catalystBiaryl or Substituted StyreneMild reaction conditions and high yields. harvard.edumdpi.comresearchgate.netgre.ac.uk

Stereoselective and Asymmetric Synthesis Strategies

The synthesis of chiral molecules, where a specific three-dimensional arrangement of atoms is required, often necessitates the use of stereoselective and asymmetric methods. For a molecule like this compound, which contains a chiral center at the carbon bearing the hydroxyl group, controlling the stereochemistry can be crucial.

Stereoselective reductions of the precursor ketone, 2,4,5-trimethoxypropiophenone, can be achieved using chiral reducing agents or catalysts. alaska.edu For example, certain ketoreductases can be employed for the stereoselective reduction of ketones to produce optically pure α-fluoro-β-hydroxy esters, a strategy that can be adapted for similar substrates. alaska.edu Microbial reduction is another powerful technique, where microorganisms are used to catalyze the stereospecific reduction of ketones. nih.gov For instance, various strains of bacteria and yeast have been successfully used to stereoselectively reduce ketones to their corresponding chiral alcohols. nih.gov Additionally, a general stereoselective approach has been developed for the synthesis of 1,2,4-triazepane-3-thiones/ones through the reduction or reductive alkylation of cyclic semicarbazones and thiosemicarbazones, highlighting the potential for stereocontrol in related systems. nih.gov

Catalytic Reaction Systems in Complex Organic Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways to complex molecules.

Catalytic Hydrogenation: This process is widely used for the reduction of various functional groups, including alkenes and carbonyls. tcichemicals.com In the context of synthesizing this compound, catalytic hydrogenation can be used to reduce the double bond of a precursor alkene or the carbonyl group of the corresponding ketone. tcichemicals.comnih.gov A variety of metal catalysts, such as palladium on carbon (Pd/C), platinum, or ruthenium, are commonly employed. tcichemicals.comnih.gov The choice of catalyst and reaction conditions can influence the selectivity of the reduction. tcichemicals.com For example, certain ruthenium catalysts are effective for the hydrogenation of carbonyl groups. tcichemicals.com

Transition Metal Catalysis: Beyond hydrogenation, transition metal catalysts are central to many of the coupling reactions mentioned earlier, such as the Heck and Suzuki reactions, which rely on palladium catalysis. sctunisie.orgnih.gov Recent advancements have also explored the use of earth-abundant metals like chromium in novel catalytic cycles. For instance, visible-light-activated chiral chromium catalysis has been shown to facilitate three-component couplings to form chiral homoallylic alcohols. acs.org

Table 2: Overview of Catalytic Systems
Catalytic SystemReaction TypeSubstrateProductCatalyst Examples
Catalytic Hydrogenation ReductionAlkene/KetoneAlkane/AlcoholPd/C, PtO₂, Ru complexes tcichemicals.comnih.gov
Heck Coupling C-C Bond FormationAryl halide, AlkeneSubstituted StyrenePalladium acetate (B1210297), Palladacycles sctunisie.orgnih.gov
Suzuki Coupling C-C Bond FormationOrganoboron, Aryl halideBiaryl/StyrenePd(PPh₃)₄, PdCl₂(dppf) researchgate.nettcichemicals.com
Chiral Chromium Catalysis Multicomponent CouplingCyclopropanol, Diene, AldehydeChiral Homoallylic AlcoholChiral Chromium Complexes acs.org

Multicomponent and One-Pot Synthetic Protocols

Multicomponent reactions (MCRs) and one-pot syntheses are highly efficient strategies that allow for the formation of complex molecules from simple starting materials in a single reaction vessel, avoiding the need for isolation of intermediates. nih.govbohrium.commdpi.comjocpr.comacs.orgnih.govnih.gov These approaches are characterized by high atom and step economy. jocpr.com

While a specific multicomponent reaction for the direct synthesis of this compound is not prominently described, the principles of MCRs can be applied to construct the core structure. For instance, a three-component reaction could potentially bring together a trimethoxyphenyl-containing building block, a propanal equivalent, and another reactant to assemble the final product or a close precursor. The development of one-pot protocols, where sequential reactions are carried out in the same flask, can also streamline the synthesis. acs.orgnih.gov For example, a Wittig reaction to form a propenylbenzene derivative could be followed by an in-situ hydration or hydroboration-oxidation to yield the alcohol without isolating the alkene intermediate.

Elucidation of Reaction Mechanisms and Kinetics for 1 2,4,5 Trimethoxyphenyl 1 Propanol Systems

Mechanistic Investigations of Functional Group Transformations

The reactivity of 1-(2,4,5-Trimethoxyphenyl)-1-propanol is dominated by the chemistry of its hydroxyl group and the adjacent benzylic position. Transformations typically involve substitution of the hydroxyl group or its oxidation to a carbonyl.

Nucleophilic substitution reactions are fundamental processes for interconverting functional groups. ucsb.edu For an alcohol like this compound, the hydroxyl group (-OH) is inherently a poor leaving group. To facilitate substitution, it must first be protonated by an acid to form a good leaving group, water (H₂O). libretexts.org Once protonated, the substitution can proceed via either a unimolecular (SN1) or bimolecular (SN2) pathway.

The structure of this compound strongly favors the SN1 mechanism . masterorganicchemistry.com This pathway involves a two-step process:

Rate-Determining Step: Slow dissociation of the leaving group (H₂O) to form a planar carbocation intermediate. masterorganicchemistry.comchemguide.co.uk

Fast Step: Rapid attack of a nucleophile on the carbocation to form the final product. masterorganicchemistry.com

The key to the preference for the SN1 pathway is the exceptional stability of the resulting secondary benzylic carbocation. This stability arises from two primary electronic effects:

Resonance Stabilization: The positive charge on the benzylic carbon is delocalized across the adjacent π-system of the trimethoxyphenyl ring.

Inductive and Resonance Effects of Methoxy (B1213986) Groups: The three electron-donating methoxy groups (-OCH₃) further stabilize the carbocation through both resonance (lone pairs on oxygen) and inductive effects, significantly lowering the activation energy for its formation. masterorganicchemistry.com

Conversely, the SN2 mechanism is highly disfavored. An SN2 reaction involves a single, concerted step where the nucleophile attacks the carbon center from the side opposite the leaving group (a "backside attack"). ucsb.eduyoutube.com The secondary carbon of this compound, bonded to a phenyl ring and an ethyl group, is sterically hindered, making it difficult for the nucleophile to approach, thus inhibiting the SN2 pathway. masterorganicchemistry.comyoutube.com

FeatureSN1 PathwaySN2 PathwayRelevance to this compound
Mechanism Two steps, via carbocation intermediate masterorganicchemistry.comOne concerted step, via pentavalent transition state ucsb.eduSN1 is the dominant pathway.
Rate Law Rate = k[Substrate] masterorganicchemistry.comRate = k[Substrate][Nucleophile] masterorganicchemistry.comThe rate is largely independent of the nucleophile's concentration.
Substrate Structure Favored by 3° and 2° benzylic/allylic substrates libretexts.orgFavored by methyl and 1° substrates masterorganicchemistry.comThe secondary, benzylic nature strongly favors SN1.
Stereochemistry Results in a mixture of retention and inversion (racemization) masterorganicchemistry.comResults in inversion of configuration libretexts.orgReactions at the chiral center would lead to racemization.
Carbocation Stability Highly stabilized by resonance and electron-donating groupsNot applicableThe trimethoxyphenyl group provides excellent stabilization.

The dehydrogenation of this compound is an oxidation reaction that converts the secondary alcohol into the corresponding ketone, 1-(2,4,5-Trimethoxyphenyl)propan-1-one. nist.govwikipedia.org This transformation is a key step in several catalytic processes and can be achieved using various metal-based catalysts. The general mechanism involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the adjacent benzylic carbon. This process is often the initial, reversible step in catalytically driven reactions like borrowing hydrogen. nsf.govnih.gov The resulting ketone, also known as 2',4',5'-Trimethoxypropiophenone, is a naturally occurring phenylpropanoid. wikipedia.org Further oxidation under specific conditions can lead to the formation of diketones such as 1-(2,4,5-Trimethoxyphenyl)-1,2-propanedione. nih.gov

Modern synthetic chemistry utilizes efficient catalytic systems to form complex molecules. For this compound, the "borrowing hydrogen" (BH) or "hydrogen autotransfer" methodology is a particularly powerful strategy. nih.govmdpi.com

The Borrowing Hydrogen (BH) mechanism is an elegant, atom-economical process for forming C-C and C-N bonds, with water as the only byproduct. nih.gov When used for amination, the catalytic cycle proceeds as follows:

Dehydrogenation: A transition-metal catalyst (e.g., based on Ru, Ir) oxidizes the alcohol to the corresponding ketone, 1-(2,4,5-Trimethoxyphenyl)propan-1-one. The catalyst "borrows" the hydrogen, typically forming a metal-hydride species [MH₂]. nsf.govnih.gov

Condensation: The in-situ generated ketone reacts with an amine to form an imine intermediate, with the elimination of a water molecule.

Hydrogenation: The catalyst returns the "borrowed" hydrogen to the imine, reducing it to form the new, more complex amine product. The catalyst is regenerated in its original state, ready for the next cycle. nih.gov

This methodology avoids the need for pre-oxidizing the alcohol or using harsh alkylating agents. nsf.gov While C-N bond activation generally refers to the cleavage of a C-N bond, rsc.org in this context, the formation of a C-N bond from the alcohol substrate proceeds efficiently through the BH pathway.

Quantitative Kinetic Analysis and Rate Law Determinations

The rate law of a reaction provides a mathematical description of its speed and dependence on reactant concentrations. Determining the rate law is crucial for understanding the reaction mechanism.

For the SN1 substitution of this compound, the rate-determining step is the unimolecular formation of the carbocation. masterorganicchemistry.com Therefore, the reaction rate is dependent only on the concentration of the substrate (the protonated alcohol).

Rate Law: Rate = k [R-OH₂⁺]

For the disfavored SN2 reaction , the rate would depend on the concentration of both the substrate and the incoming nucleophile. masterorganicchemistry.com

Hypothetical SN2 Rate Law: Rate = k [R-OH₂⁺] [Nucleophile]

Reaction PathwayExpected Rate LawEffect of Doubling [Substrate]Effect of Doubling [Nucleophile/Amine]Effect of Doubling [Catalyst]
SN1 Rate = k[Substrate]Rate doublesNo effectNot applicable
SN2 (hypothetical) Rate = k[Substrate][Nucleophile]Rate doublesRate doublesNot applicable
Borrowing Hydrogen Complex (depends on RDS*)Increases rate (may plateau)Increases rate (may plateau)Increases rate

*RDS: Rate-Determining Step

Structure-Reactivity Relationships and Electronic Effects

The chemical behavior of this compound is a direct consequence of its molecular architecture. The interplay between steric and electronic factors dictates which reaction mechanisms are favored.

Electronic Effects: The most significant influence comes from the three methoxy (-OCH₃) substituents on the phenyl ring. As powerful electron-donating groups (via the +R or mesomeric effect), they enrich the aromatic ring with electron density. This has two major consequences:

Carbocation Stabilization: They dramatically stabilize the adjacent benzylic carbocation formed during an SN1 reaction, making this the preferred substitution pathway. masterorganicchemistry.com

Facilitation of Oxidation: The electron-rich nature of the system facilitates the initial dehydrogenation step in oxidation and borrowing hydrogen catalysis.

Steric Effects: The substrate is a secondary alcohol. The carbon atom bearing the hydroxyl group is attached to a relatively bulky trimethoxyphenyl group and an ethyl group. This steric hindrance around the reaction center obstructs the backside attack required for an SN2 reaction, further reinforcing the preference for the SN1 mechanism. masterorganicchemistry.com

Structural FeatureElectronic/Steric EffectFavored Reaction Pathway(s)
Secondary Benzylic Alcohol Moderate steric hindrance; allows for carbocation formation.SN1, Dehydrogenation, Borrowing Hydrogen
2,4,5-Trimethoxyphenyl Group Strong electron-donating (+R) effect.SN1 (via carbocation stabilization), Dehydrogenation
Hydroxyl (-OH) Group Poor leaving group; requires protonation for substitution.Acid-catalyzed SN1

Strategic Derivatization and Structural Modification of the 1 2,4,5 Trimethoxyphenyl 1 Propanol Core

Design and Synthesis of Functionalized Analogues

The synthetic amenability of the 1-(2,4,5-trimethoxyphenyl)-1-propanol core allows for the introduction of a wide array of functional groups and complex ring systems. These modifications are strategically designed to explore new chemical spaces and to enhance specific molecular interactions.

The hydroxyl group of this compound is a prime site for derivatization through esterification and alkylation.

Esterification: The synthesis of ester derivatives is commonly achieved by reacting the parent alcohol with various acylating agents. For instance, di-ester derivatives have been synthesized to enhance biological activity. A study on related structures, such as 1-(3,4,5-trimethoxyphenyl)ethane-1,2-diol, demonstrated that creating di-esters, like the bis-trimethoxybenzoyl derivative, was critical for improving activity. nih.gov This suggests that the conversion of the hydroxyl group on the propanol (B110389) chain of this compound into various esters could significantly alter its properties.

Alkylation: The formation of alkyl ethers from the alcohol is another key modification. This is typically achieved through Williamson ether synthesis or other modern etherification methods. For example, a net reductive etherification can be accomplished by reacting an alcohol with an aldehyde in the presence of a phosphine (B1218219) and an acid. rsc.org A known derivative, 1-methoxy-1-(2,4,5-trimethoxyphenyl)-2-propanol, highlights the successful alkylation at the C1 hydroxyl position. nih.govthegoodscentscompany.com These modifications from alcohol to ether or ester fundamentally alter the molecule's polarity, hydrogen bonding capability, and steric profile, which in turn influences its reactivity and biological interactions.

Table 1: Examples of Ester and Alkyl Derivatization Strategies

Modification TypeGeneral ReactionPotential ReagentsResulting Moiety
EsterificationAlcohol + Acylating AgentAcyl chlorides, Anhydrides, Carboxylic acidsEster (R-O-C=O)
Alkylation (Etherification)Alcohol + Alkylating AgentAlkyl halides, Aldehydes (reductive)Ether (R-O-R')

A significant area of research involves the incorporation of various heterocyclic ring systems into the core structure. This is often accomplished by first oxidizing the secondary alcohol of this compound to its corresponding ketone, 1-(2,4,5-trimethoxyphenyl)propan-1-one (also known as 2,4,5-trimethoxypropiophenone). wikipedia.org This ketone serves as a key intermediate for numerous cyclization reactions.

Chalcones: These α,β-unsaturated ketones are synthesized via a Claisen-Schmidt condensation reaction between an acetophenone (B1666503) derivative and an aromatic aldehyde. fabad.org.truece.brnih.gov Starting with 2,4,5-trimethoxyacetophenone (a related compound), condensation with various aldehydes produces chalcones. uece.br This method is highly versatile, allowing for the introduction of a second, highly variable aromatic or heterocyclic ring. fabad.org.tr

Thiazoles: Thiazole (B1198619) rings are typically synthesized using the Hantzsch synthesis. youtube.com This involves the reaction of an α-haloketone with a thioamide. youtube.com The ketone intermediate, 1-(2,4,5-trimethoxyphenyl)propan-1-one, can be brominated at the α-position to form 2-bromo-1-(2,4,5-trimethoxyphenyl)propan-1-one. mdpi.com This α-haloketone can then be reacted with thiourea (B124793) or other thioamides to yield the corresponding aminothiazole derivative. mdpi.com

Imidazoles: Substituted imidazoles can be prepared through multi-component reactions. core.ac.uknih.govsemanticscholar.orgresearchgate.netmdpi.com A common method involves the one-pot condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and ammonium (B1175870) acetate (B1210297). core.ac.uksemanticscholar.org To incorporate the trimethoxyphenyl moiety, a derivative like 2,4,5-trimethoxybenzaldehyde (B179766) could be used as the aldehyde component in this reaction to form a triaryl-substituted imidazole.

Triazoles: The synthesis of 1,2,4-triazoles can be achieved through various routes, often involving the cyclization of amidrazones or the reaction of hydrazonyl chlorides with nitriles. nih.govresearchgate.net For example, a series of 1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides were synthesized, demonstrating the successful incorporation of a trimethoxyphenyl group into a triazole scaffold. nih.gov Similarly, 1,2,3-triazoles are often formed via copper-catalyzed azide-alkyne cycloaddition reactions. frontiersin.orgnih.govresearchgate.net

Quinolines: Quinoline synthesis can be accomplished through methods like the Friedländer synthesis, which involves the condensation of an o-aminobenzaldehyde or ketone with a compound containing a reactive α-methylene group. researchgate.net More modern approaches involve three-component reactions of an aniline, an aldehyde, and an alkyne, often catalyzed by Lewis acids like FeCl₃ or Yb(OTf)₃. scielo.brorganic-chemistry.orgnih.gov

Oxetanes: The formation of an oxetane (B1205548) ring, a strained four-membered ether, can be achieved through methods like the Paternò-Büchi reaction, which is a [2+2] photocycloaddition between a carbonyl compound and an alkene. magtech.com.cnbeilstein-journals.orgnih.gov The ketone, 1-(2,4,5-trimethoxyphenyl)propan-1-one, could serve as the carbonyl component for such a reaction. organic-chemistry.org Other methods include intramolecular cyclizations of suitable precursors. beilstein-journals.orgnih.gov

Stereochemical Control in Derivatization: Diastereomer Formation and Separation

The this compound core contains a chiral center at the C1 position (the carbon bearing the hydroxyl group). When derivatization introduces a second stereocenter into the molecule, a mixture of diastereomers is formed.

For example, in the synthesis of chalcone-thiazole hybrids, the reaction of an α-haloketone with a substituted thiourea can create a new chiral center, leading to the formation of diastereomeric products. nih.gov Similarly, reactions involving the propanol side chain, such as those used to synthesize 8-O-4′-neolignans from related phenylpropanoid precursors, often yield racemic mixtures of threo- and erythro-diastereomers. researchgate.net

The separation of these diastereomers is a critical step for isolating pure stereoisomers and is typically accomplished using chromatographic techniques. researchgate.net High-performance liquid chromatography (HPLC), particularly with chiral stationary phases (CSPs), is a powerful tool for resolving both enantiomers and diastereomers. researchgate.net The choice of mobile phase, stationary phase, and other chromatographic conditions is crucial for achieving effective base-to-base separation of the stereoisomeric peaks. researchgate.net

Influence of Derivatization on Molecular Properties and Reactivity

Modifying the this compound structure has a profound impact on its molecular properties and chemical reactivity.

Molecular Properties: Introducing non-polar alkyl or bulky aromatic moieties generally increases the lipophilicity of the resulting analogue. Conversely, incorporating polar heterocyclic rings like imidazoles or triazoles can modulate solubility and hydrogen bonding capabilities. For example, oxetanes are recognized for conferring structural rigidity, low lipophilicity, and high hydrogen-bonding acceptor ability. nih.gov The addition of different functional groups alters the molecule's electronic properties; electron-withdrawing or -donating groups on newly added rings can influence the electron density across the entire molecule, affecting its interaction with biological targets.

Reactivity: Each new functional group introduces a new site of chemical reactivity.

Esters can be hydrolyzed back to the parent alcohol and a carboxylic acid.

Chalcones , as α,β-unsaturated ketones, are susceptible to Michael addition reactions at the β-carbon and nucleophilic attack at the carbonyl carbon. fabad.org.tr They can also act as dienophiles in Diels-Alder reactions. fabad.org.tr

Heterocyclic rings introduce their own characteristic reactivity. Imidazoles, triazoles, and thiazoles possess basic nitrogen atoms that can be protonated or alkylated, and the rings themselves can participate in various electrophilic or nucleophilic substitution reactions depending on the ring system and its existing substituents.

Table 2: Summary of Incorporated Ring Systems and Key Intermediates

Ring SystemKey IntermediateTypical Synthesis MethodReference
Chalcone (B49325)1-(2,4,5-Trimethoxyphenyl)propan-1-oneClaisen-Schmidt Condensation fabad.org.truece.br
Thiazole2-Bromo-1-(2,4,5-trimethoxyphenyl)propan-1-oneHantzsch Thiazole Synthesis youtube.commdpi.com
Imidazole2,4,5-TrimethoxybenzaldehydeMulti-component Reaction (e.g., Radziszewski) core.ac.ukresearchgate.net
TriazoleVarious (e.g., hydrazonyl chlorides, azides)Cyclization / Cycloaddition researchgate.netfrontiersin.org
QuinolineAniline + Aldehyde + AlkyneMulti-component Reaction (e.g., Friedländer) researchgate.netscielo.br
Oxetane1-(2,4,5-Trimethoxyphenyl)propan-1-onePaternò-Büchi Reaction beilstein-journals.orgnih.gov

Advanced Spectroscopic and Chromatographic Characterization of 1 2,4,5 Trimethoxyphenyl 1 Propanol and Its Derivatives

High-Resolution Spectroscopic Methodologies

Spectroscopic techniques provide detailed information about the molecular structure, bonding, and electronic properties of 1-(2,4,5-Trimethoxyphenyl)-1-propanol.

Nuclear Magnetic Resonance (NMR) Techniques (e.g., 1D, 2D, advanced pulse sequences)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the unambiguous structure determination of organic molecules like this compound. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum, the protons on the aromatic ring, the methoxy (B1213986) groups, the propanol (B110389) side chain, and the hydroxyl group would each exhibit distinct chemical shifts and coupling patterns. The aromatic protons typically appear in the downfield region (around 6-7 ppm), while the aliphatic protons of the propanol chain reside in the upfield region. The hydroxyl proton's signal can vary in position and may be broadened.

The ¹³C NMR spectrum reveals the number of unique carbon environments. The carbon atoms of the trimethoxyphenyl ring would resonate at lower field due to aromaticity and the electron-donating effect of the methoxy groups, while the aliphatic carbons of the propanol side chain would appear at higher field. miamioh.edu

Advanced two-dimensional (2D) NMR techniques are crucial for assembling the molecular puzzle, especially when 1D spectra exhibit signal overlap. youtube.comnih.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other. For instance, it would show correlations between the protons on C1 and C2 of the propanol side chain. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and hydrogen atoms, allowing for the definitive assignment of proton signals to their corresponding carbon atoms. researchgate.netyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are separated by two or three bonds. It is vital for connecting different fragments of the molecule, such as linking the protons of the propanol side chain to the carbons of the aromatic ring. researchgate.net

DEPT (Distortionless Enhancement by Polarization Transfer): This technique helps distinguish between CH, CH₂, and CH₃ groups, simplifying the assignment of carbon signals. miamioh.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity
H-3 (Aromatic)~6.6-s
H-6 (Aromatic)~6.9-s
OCH₃ (C2)~3.8~56s
OCH₃ (C4)~3.8~56s
OCH₃ (C5)~3.9~57s
H-1 (Propanol)~4.5~72t
H-2 (Propanol)~1.7~31m
H-3 (Propanol)~0.9~10t
OHVariable-s (broad)
C-1 (Aromatic)-~128Quaternary
C-2 (Aromatic)-~152Quaternary
C-3 (Aromatic)-~98CH
C-4 (Aromatic)-~143Quaternary
C-5 (Aromatic)-~149Quaternary
C-6 (Aromatic)-~113CH
C-1 (Propanol)-~72CH
C-2 (Propanol)-~31CH₂
C-3 (Propanol)-~10CH₃

Note: These are estimated values based on general principles and data from similar structures. Actual values may vary depending on the solvent and experimental conditions.

Vibrational Spectroscopy (FT-IR, Raman) for Structural Assignment

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3600-3200 cm⁻¹ would correspond to the O-H stretching vibration of the alcohol group. Strong C-O stretching vibrations for the methoxy groups and the alcohol would appear in the 1250-1000 cm⁻¹ region. Aromatic C=C stretching vibrations would be observed around 1600-1450 cm⁻¹, and C-H stretching vibrations for both the aromatic and aliphatic parts would be seen around 3100-2850 cm⁻¹. nist.govresearchgate.net

Table 2: Expected FT-IR Vibrational Frequencies for this compound
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3600-3200O-H Stretch (broad)Alcohol
3100-3000C-H StretchAromatic
2960-2850C-H StretchAliphatic (CH₃, CH₂)
1600-1450C=C StretchAromatic Ring
~1250, ~1040C-O StretchAryl Ether (Methoxy)
~1100C-O StretchSecondary Alcohol

Note: These are characteristic frequency ranges. The exact peak positions can be influenced by the molecular environment.

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

UV-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The chromophore in this compound is the substituted benzene (B151609) ring. The UV-Vis spectrum is expected to display absorption bands corresponding to π → π* transitions within the aromatic system. researchgate.net The presence of multiple methoxy groups (auxochromes) on the benzene ring typically causes a bathochromic (red) shift to longer wavelengths compared to unsubstituted benzene. univer.kharkov.ua The electronic transitions are influenced by the substitution pattern on the aromatic ring and the solvent used for analysis. researchgate.netmdpi.com

Table 3: Expected UV-Vis Absorption Maxima (λₘₐₓ) for this compound
Transition TypeExpected λₘₐₓ (nm)Chromophore
π → π~280-300Substituted Benzene Ring
π → π~220-240Substituted Benzene Ring

Note: Values are estimations based on data for similar trimethoxy-substituted aromatic compounds. The solvent can significantly affect the absorption maxima.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information on molecular weight and structure through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for separating and identifying volatile and semi-volatile compounds. mdpi.com In a GC-MS analysis of this compound, the compound would first be separated from other components in the gas chromatograph based on its boiling point and interaction with the column's stationary phase. nist.gov Upon entering the mass spectrometer, it undergoes ionization, typically by electron impact (EI), which generates a molecular ion (M⁺•) and a series of fragment ions. nih.gov

The fragmentation pattern is a unique fingerprint that aids in structural identification. For an alcohol like this compound, characteristic fragmentation pathways include:

Alpha-cleavage: Breakage of the C-C bond adjacent to the oxygen atom, which would lead to a stable, resonance-delocalized ion containing the trimethoxyphenyl ring. This is often a dominant fragmentation pathway for alcohols. libretexts.org

Loss of Water: Dehydration can occur, leading to a fragment with a mass of M-18. libretexts.org

Benzylic Cleavage: Fragmentation of the propyl side chain, yielding characteristic ions. pjps.pk

Table 4: Predicted Key Mass Fragments for this compound in GC-MS (EI)
m/z ValueProposed Fragment IonFragmentation Pathway
226[C₁₂H₁₈O₄]⁺•Molecular Ion (M⁺•)
208[C₁₂H₁₆O₃]⁺•Loss of H₂O (M-18)
197[C₁₀H₁₃O₄]⁺Alpha-cleavage (Loss of C₂H₅•)
181[C₁₀H₁₃O₃]⁺Benzylic cleavage and rearrangement
167[C₉H₁₁O₃]⁺Further fragmentation of the ring/substituents

Note: The relative abundance of these fragments provides a characteristic mass spectrum for the compound.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) for Complex Mixture Analysis

For analyzing complex mixtures, particularly those from natural product extracts or synthetic reaction media, Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is the technique of choice. ub.educsic.es LC separates the components of the mixture in the liquid phase before they are introduced into the high-resolution mass spectrometer. HRMS analyzers, such as Orbitrap or Time-of-Flight (TOF), provide highly accurate mass measurements (typically to within 5 ppm). This precision allows for the determination of the elemental composition of the parent ion and its fragments, greatly increasing confidence in compound identification. nih.gov

In the context of this compound derivatives, LC-HRMS is invaluable. For example, the analysis of the related compound 1-(2,4,5-Trimethoxyphenyl)propane-1,2-diol shows a precursor ion [M-H₂O+H]⁺ at an m/z of 225.111. nih.gov Tandem mass spectrometry (MS/MS) experiments on this precursor ion yield further structural information by fragmenting it and analyzing the resulting product ions, such as the prominent fragment at m/z 167.0704. nih.govnih.gov This level of detail is essential for distinguishing between isomers and identifying unknown metabolites or byproducts in a sample.


Advanced Chromatographic Separation Techniques

Chromatography is fundamental to separating components from a mixture. For complex samples containing this compound and its closely related structural analogues, advanced techniques are required for effective resolution.

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for the separation, identification, and quantification of non-volatile or thermally unstable compounds like this compound. These methods separate analytes based on their differential partitioning between a liquid mobile phase and a solid stationary phase. UPLC utilizes smaller particle sizes (typically under 2 µm) in the column, which allows for higher resolution, faster analysis times, and reduced solvent consumption compared to traditional HPLC. nih.gov

For the analysis of phenylpropanol derivatives, reversed-phase chromatography is commonly employed. sigmaaldrich.cnnih.gov In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.govsielc.com The separation of this compound from its synthetic precursors, such as the corresponding ketone (1-(2,4,5-Trimethoxyphenyl)propan-1-one), or from other derivatives can be efficiently achieved. The inclusion of modifiers like formic acid or trifluoroacetic acid in the mobile phase can improve peak shape and resolution. nih.gov Detection is often performed using a UV detector, as the trimethoxyphenyl group contains a strong chromophore. nih.gov

Table 1: Representative UPLC Method Parameters for Analysis of Phenylpropanol Derivatives

Parameter Condition
Column Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.7 µm) nih.gov
Mobile Phase A Water with 0.1% Formic Acid nih.gov
Mobile Phase B Acetonitrile with 0.1% Formic Acid nih.gov
Flow Rate 0.5 - 0.7 mL/min
Column Temperature 30 - 40 °C nih.gov
Detection Wavelength Diode Array Detector (DAD) scanning, with specific monitoring around 254 nm and 290 nm
Injection Volume 1 - 5 µL

| Gradient Elution | A time-programmed gradient from a lower to a higher percentage of Mobile Phase B is typically used to resolve compounds with different polarities. |

This table presents typical starting conditions for method development for compounds structurally similar to this compound.

For complex volatile and semi-volatile mixtures, one-dimensional gas chromatography may not provide sufficient resolving power. Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation capacity by employing two columns with different stationary phase selectivities connected in series via a modulator. sepsolve.comchemistry-matters.com The modulator traps small, sequential fractions of the effluent from the first-dimension column and re-injects them as sharp pulses onto the second-dimension column for a rapid, secondary separation. chromatographyonline.com

This technique is particularly useful for separating structurally similar isomers or for resolving low-level impurities that might co-elute with the main compound in a single-column separation. azom.com The primary column typically separates compounds based on their boiling points (non-polar phase), while the secondary column separates them based on polarity (polar phase). sepsolve.com The resulting data is displayed as a two-dimensional contour plot, where chemically related compounds tend to appear in structured patterns, aiding in their identification. chemistry-matters.comazom.com Given that the precursor, 1-(2,4,5-Trimethoxyphenyl)propan-1-one, is amenable to GC analysis, GCxGC would be an excellent tool for detailed profiling of a synthesis mixture containing both the precursor and the final propanol product. nist.gov

Table 2: Illustrative GC×GC System Configuration for Phenylpropanol Analysis

Parameter 1st Dimension Column 2nd Dimension Column
Phase Type Non-polar (e.g., 5% Phenyl Polysiloxane) Mid- to High-Polarity (e.g., Polyethylene Glycol - WAX)
Length 30 m sepsolve.com 1-2 m sepsolve.com
Internal Diameter 0.25 mm 0.10 - 0.25 mm
Film Thickness 0.25 µm 0.10 - 0.25 µm
Modulator Thermal or Flow-based N/A
Modulation Period 2-8 seconds chromatographyonline.com N/A

| Detector | Time-of-Flight Mass Spectrometer (TOF-MS) or Flame Ionization Detector (FID) chromatographyonline.com | N/A |

This table provides an example configuration. The optimal choice of columns and parameters depends on the specific separation challenge.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. mit.edu For a compound like this compound, which may exist in a crystalline form, Single-Crystal X-ray Diffraction (SCXRD) can provide the precise coordinates of each atom in the molecule, as well as its conformation and packing within the crystal lattice. nih.gov This information is invaluable for unambiguous structure confirmation.

The technique involves irradiating a single crystal with a monochromatic X-ray beam and measuring the angles and intensities of the diffracted beams. mdpi.com This diffraction pattern is directly related to the electron density distribution within the crystal. americanpharmaceuticalreview.com Analysis of these data can reveal:

The exact molecular structure and stereochemistry.

Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group of the propanol moiety.

The existence of different crystalline forms, known as polymorphs, which can have different physical properties.

While a specific crystal structure for this compound is not publicly documented, the methodology remains the gold standard for solid-state structural elucidation in pharmaceutical and chemical research. mdpi.comamericanpharmaceuticalreview.com

Integration of Analytical Techniques for Comprehensive Compound Characterization

A single analytical technique is often insufficient for the complete characterization of a compound and its related substances. A comprehensive understanding is achieved by integrating multiple, complementary techniques, often referred to as hyphenated techniques. researchgate.net The most powerful combination for structural analysis of unknown or trace-level compounds is the coupling of a separation technique with a spectroscopic detector, such as mass spectrometry (MS).

Combining HPLC or UPLC with mass spectrometry (LC-MS) allows for the separation of this compound from its derivatives, followed by their immediate ionization and mass analysis. This provides the molecular weight of each component and, through tandem mass spectrometry (MS/MS), detailed structural information from fragmentation patterns. Similarly, coupling GCxGC with a time-of-flight mass spectrometer (GCxGC-TOFMS) provides highly resolved separations with mass spectral data for each peak, enabling the confident identification of dozens or even hundreds of compounds in a complex sample. chromatographyonline.com An integrated strategy ensures that components are not only separated but also identified with a high degree of certainty. researchgate.net

Derivatization in Analytical Sample Preparation for Enhanced Detection and Separation

Derivatization is the process of chemically modifying an analyte to alter its physicochemical properties, making it more suitable for a specific analytical method. mdpi.com For this compound, the primary site for derivatization is the hydroxyl (-OH) group of the propanol functional moiety.

Reasons for derivatizing this compound include:

Improving GC Performance: The polar hydroxyl group can cause poor peak shape and thermal instability during GC analysis. Converting it to a less polar ether or ester, for example through silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), reduces these issues.

Enhancing Detection Sensitivity: Attaching a chromophore or fluorophore can significantly increase the response in UV or fluorescence detectors for HPLC analysis. mdpi.comnih.gov This is particularly useful for quantifying trace amounts of the compound or its metabolites in complex matrices.

Improving Chromatographic Resolution: Changing the structure of the analyte can alter its retention behavior, which can be exploited to improve its separation from interfering compounds. nih.govdntb.gov.ua For instance, derivatizing enantiomers with a chiral reagent allows for their separation on a non-chiral column.

The choice of derivatizing agent depends on the analytical goal and the detection method employed. mdpi.com For mass spectrometry, reagents can be chosen that introduce a specific charge or a characteristic fragmentation pattern to aid in detection and identification. nih.gov

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
1-(2,4,5-Trimethoxyphenyl)propan-1-one
Acetonitrile
Formic Acid
Methanol
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Trifluoroacetic Acid

Theoretical and Computational Investigations of 1 2,4,5 Trimethoxyphenyl 1 Propanol Systems

Quantum Chemical Approaches to Electronic and Molecular Structure

Quantum chemical methods are fundamental to predicting the intrinsic properties of a molecule from its electronic structure. These in silico techniques provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) Calculations and Basis Set Selection

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov It is employed to determine optimized molecular geometry, vibrational frequencies, and various electronic properties. researchgate.net The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set.

Functionals in DFT, such as B3LYP or PBE0, are approximations used to describe the exchange-correlation energy of the system. nih.govnih.gov Hybrid functionals like B3LYP, which incorporate a portion of the exact exchange from Hartree-Fock theory, are widely used for organic molecules to achieve a balance between computational cost and accuracy. researchgate.netelixirpublishers.com

The basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets, like 6-311+G(d,p) or the Def2-TZVP series, provide more flexibility in describing the spatial distribution of electrons and yield more accurate results, albeit at a higher computational expense. nih.govnih.gov The "+” indicates the addition of diffuse functions, which are important for describing anions and weak interactions, while "(d,p)" denotes the inclusion of polarization functions to describe non-spherical electron density distributions. researchgate.net For instance, in a study on related dimethoxybenzene derivatives, the B3LYP functional with the 6-311G(d,p) basis set was found to provide the lowest total energy compared to other functionals, indicating a stable and reliable prediction of the molecular ground state. nih.gov

Table 1: Common DFT Functionals and Basis Sets in Computational Studies

Category Name Description
Functional B3LYP A hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. Widely used for organic molecules. nih.gov
PBE0 A hybrid functional that mixes the Perdew–Burke–Ernzerhof (PBE) exchange functional with Hartree-Fock exchange. nih.gov
Basis Set 6-311G(d,p) A Pople-style basis set that uses three Gaussian functions for each valence atomic orbital. Includes polarization functions on heavy atoms (d) and hydrogen atoms (p). nih.gov
6-311++G(d,p) An extension of the 6-311G(d,p) basis set that includes diffuse functions on both heavy atoms and hydrogen atoms for better description of non-covalent interactions. edu.krd
Def2-TZVP A Karlsruhe "default" basis set of triple-zeta valence quality with one set of polarization functions. Known for its efficiency and accuracy. nih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Transfer

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic transitions. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. wikipedia.org The HOMO, acting as an electron donor, is related to the molecule's ionization potential, while the LUMO, an electron acceptor, is related to its electron affinity. nih.gov

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. edu.krdwikipedia.org A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that a molecule is more reactive and can be easily polarized. edu.krd This energy gap is instrumental in predicting the behavior of molecules in chemical reactions and their potential as electronic materials. wuxibiology.com For example, analysis of various substrates in the Pictet-Spengler reaction showed a clear correlation between the calculated HOMO-LUMO energy gap and the required reaction conditions, with larger gaps necessitating harsher conditions. wuxibiology.com

The distribution of HOMO and LUMO across the molecular structure reveals likely sites for nucleophilic and electrophilic attack, respectively, and helps to understand intramolecular charge transfer (ICT) processes upon electronic excitation. nih.gov

Table 2: Example Frontier Orbital Energies and Energy Gaps

Compound Type HOMO Energy (eV) LUMO Energy (eV) Energy Gap (ΔE) (eV) Implication
Stable Molecule Low High Large Low reactivity, high stability nih.gov
Reactive Molecule High Low Small High reactivity, low stability edu.krd
Tetrathiafulvalene (in Gas Phase) -5.021 -1.149 3.872 Model for a reactive system edu.krd
Tetrathiafulvalene (in Water) -5.087 -1.141 3.946 Stability increases in polar solvent edu.krd

Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge delocalization, hyperconjugative interactions, and the stabilization energy associated with electron transfers between filled donor orbitals and empty acceptor orbitals. This analysis helps to quantify the stability a molecule gains from these intramolecular interactions, offering insights beyond the classical Lewis structure representation.

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive behavior of a molecule. nih.gov It is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. MEP maps allow for the visual identification of electron-rich and electron-deficient regions. nih.gov

Red regions indicate negative electrostatic potential, are rich in electrons, and are susceptible to electrophilic attack. In a molecule like 1-(2,4,5-Trimethoxyphenyl)-1-propanol, these areas would be concentrated around the oxygen atoms of the hydroxyl and methoxy (B1213986) groups. nih.gov

Blue regions indicate positive electrostatic potential, are electron-poor, and are prone to nucleophilic attack. These are typically found around hydrogen atoms, particularly the hydroxyl proton. nih.gov

Green regions represent areas of neutral or near-zero potential.

The MEP map provides a powerful visual guide to understanding intermolecular interactions, such as hydrogen bonding, and predicting how a molecule will interact with biological receptors or other reactants. nih.gov

Molecular Simulation and Modeling for Dynamic and Interaction Studies

While quantum mechanics excels at describing the electronic properties of a single molecule, molecular simulation and modeling techniques are used to explore the dynamic behavior of molecules and their interactions with larger biological systems.

Molecular Docking Simulations for Ligand-Biomolecule Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor), which is typically a protein or nucleic acid. mdpi.com The process involves two main steps: searching for possible binding poses of the ligand within the receptor's active site and then ranking these poses using a scoring function. mdpi.comresearchgate.net

Software such as AutoDock, GOLD, and DockThor are commonly used for these simulations. mdpi.com The scoring function estimates the free energy of binding, with more negative scores typically indicating a more favorable binding interaction. researchgate.net For example, in a study of 1,2,4-triazole (B32235) derivatives containing a trimethoxyphenyl group, molecular docking was used to investigate their interaction with the colchicine (B1669291) binding site of tubulin, revealing key hydrogen bonding and hydrophobic interactions that stabilize the complex. nih.gov Such studies are crucial in drug discovery for screening virtual libraries of compounds and prioritizing candidates for experimental testing. openmedicinalchemistryjournal.com

Table 3: Example Molecular Docking Results for Bioactive Compounds

Ligand Target Protein Binding Energy (kcal/mol) Software/Method
Isoquercetin COVID-19 Main Protease (6LU7) -6.74 AutoDock Vina researchgate.netopenmedicinalchemistryjournal.com
Quercetin COVID-19 Main Protease (6LU7) -6.42 AutoDock Vina researchgate.net
Anilide 4e Tubulin (Colchicine Site) -8.12 MOE Dock nih.gov
Anilide 4f Tubulin (Colchicine Site) -7.98 MOE Dock nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems. rsc.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom over time, offering a detailed view of conformational changes and structural stability.

In the context of drug design, MD simulations are often performed on a ligand-receptor complex identified through molecular docking. These simulations can validate the stability of the predicted binding pose. Key metrics analyzed from MD trajectories include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein or ligand backbone atoms from their initial position over time. A stable, converging RMSD value suggests that the system has reached equilibrium and the complex is stable.

Root Mean Square Fluctuation (RMSF): This metric identifies the fluctuation of individual residues or atoms around their average position. High RMSF values indicate regions of high flexibility, while low values point to more rigid parts of the structure.

Studies on small molecules like 1- and 2-propanol have used MD simulations to explore complex processes such as isomerization and fragmentation following ionization, demonstrating the power of this technique to reveal intricate dynamic mechanisms. rsc.org For a compound like this compound, MD simulations would be invaluable for assessing the stability of its binding mode within a target protein and understanding how its conformational flexibility influences its biological activity.

Computational Studies of Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Stacking)

The intermolecular forces of a molecule dictate its physical properties and its interactions within a biological or chemical system. For this compound, the primary non-covalent interactions expected are hydrogen bonding and pi-stacking, both of which can be effectively modeled using computational methods.

Hydrogen Bonding

The structure of this compound contains functional groups capable of participating in hydrogen bonds as both donors and acceptors. The hydroxyl (-OH) group on the propanol (B110389) side chain is the principal hydrogen bond donor. The lone pairs of electrons on the oxygen atom of this hydroxyl group, as well as on the oxygen atoms of the three methoxy (-OCH₃) groups on the phenyl ring, can all serve as hydrogen bond acceptors.

Computational models can predict the strength and geometry of these bonds. Studies on similar phenyl-alcohols have shown that the presence of an aromatic moiety can lead to a more disordered molecular organization compared to their simpler aliphatic counterparts, influencing the formation of hydrogen-bonded clusters. dss.go.th The steric bulk of the trimethoxyphenyl group and its electronic properties would be key variables in a computational simulation of such clusters. Furthermore, computational studies on substituted phenols demonstrate that substituents significantly influence hydrogen bonding by altering the electronic properties of the molecule. epa.gov

Interactive Table: Potential Hydrogen Bonding Sites

Functional GroupAtomRole in Hydrogen BondingNotes
HydroxylHDonorThe primary site for donating a hydrogen bond.
HydroxylOAcceptorCan accept a hydrogen bond from another molecule.
Methoxy (at C2)OAcceptorThe oxygen's lone pairs can accept a hydrogen bond.
Methoxy (at C4)OAcceptorThe oxygen's lone pairs can accept a hydrogen bond.
Methoxy (at C5)OAcceptorThe oxygen's lone pairs can accept a hydrogen bond.

Pi-Stacking

The 2,4,5-trimethoxyphenyl ring is an electron-rich aromatic system. The three methoxy groups are strong electron-donating groups, which increase the π-electron density of the benzene (B151609) ring. This electronic characteristic makes the molecule a strong candidate for engaging in π-stacking interactions. Computational studies can quantify the energy of these interactions, which are crucial for molecular recognition and the stability of supramolecular structures. dss.go.th

These interactions would be most significant when this compound interacts with an electron-deficient aromatic ring (a π-acceptor), leading to a favorable π-π interaction. Density functional theory (DFT) calculations are often employed to evaluate the sublimation enthalpy of crystals and characterize the nature and energy of such intermolecular forces.

Interactive Table: Molecular Features Influencing Pi-Stacking

FeatureDescriptionImplication for Pi-Stacking
Aromatic SystemPhenyl RingThe core structure enabling pi-stacking.
SubstituentsThree -OCH₃ groupsElectron-donating groups that increase the ring's π-electron density.
Interaction PotentialElectron-Rich (π-donor)Favorable interactions with electron-poor (π-acceptor) aromatic systems.

Predictive Modeling for Chemical Reactivity and Pathway Elucidation

Predictive modeling, utilizing tools like Density Functional Theory (DFT), is a cornerstone of modern chemistry for understanding reaction mechanisms, predicting product formation, and elucidating complex reaction pathways. Such models are invaluable for forecasting the chemical behavior of molecules like this compound.

Predictive Modeling for Chemical Reactivity

The reactivity of this compound can be assessed by identifying its most reactive sites. Computational methods can map the molecule's properties to predict where chemical reactions are most likely to occur.

Frontier Molecular Orbital (FMO) Theory : Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can identify the molecule's nucleophilic and electrophilic centers, respectively. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity.

Molecular Electrostatic Potential (MESP) : MESP maps visualize the charge distribution across a molecule. Regions of negative potential (in red) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (in blue) indicate electron-poor areas susceptible to nucleophilic attack. For this molecule, the oxygen atoms would show negative potential, while the hydroxyl hydrogen would be a site of positive potential.

Bond Dissociation Energy (BDE) : DFT calculations can compute the energy required to homolytically cleave any given bond. This is particularly useful for predicting susceptibility to radical reactions. For instance, calculating the BDE for the C-H and O-H bonds at the benzylic position can predict the ease of hydrogen abstraction during oxidation reactions.

Pathway Elucidation

For a molecule with multiple functional groups, several reaction pathways are often possible. Computational chemistry can elucidate the most probable pathway by calculating the thermodynamic and kinetic parameters for each potential route. For example, in the oxidation of this compound, at least two pathways could be considered:

Pathway A : Oxidation of the secondary alcohol to form the corresponding ketone, 1-(2,4,5-trimethoxyphenyl)propan-1-one.

Pathway B : Cleavage of the C-C bond on the propanol side chain, a reaction observed in analogous lignin (B12514952) model compounds.

Interactive Table: Illustrative Energy Profile for a Hypothesized Oxidation Reaction (Note: The following values are hypothetical and for illustrative purposes to demonstrate the data generated from a computational pathway elucidation study.)

SpeciesDescriptionRelative Gibbs Free Energy (kcal/mol)
ReactantThis compound0.0
TS1 (Pathway A)Transition state for alcohol oxidation+15.2
Intermediate 1Ketone product: 1-(2,4,5-trimethoxyphenyl)propan-1-one-5.8
TS2 (Pathway B)Transition state for C-C bond cleavage+28.5
Intermediate 2Products of side-chain cleavage-2.1

This illustrative data suggests that under these hypothetical conditions, Pathway A (oxidation to the ketone) would be significantly more favorable than Pathway B (side-chain cleavage) due to its much lower activation energy barrier (15.2 vs 28.5 kcal/mol).

Biochemical Interactions and Mechanistic Discoveries of 1 2,4,5 Trimethoxyphenyl 1 Propanol and Analogues in Vitro Focus

Molecular Target Engagement and Enzyme Interaction Mechanisms

The interaction of 1-(2,4,5-trimethoxyphenyl)-1-propanol and its analogues with various enzymes is a key area of investigation, revealing specific inhibitory and modulatory activities.

Aldose reductase is a critical enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions. Its inhibition is a therapeutic strategy for managing diabetic complications. Extracts from Perilla frutescens, containing the analogue α-asarone, have demonstrated the ability to inhibit aldose reductase. nih.govnih.gov Studies focusing on the ethyl acetate (B1210297) soluble fraction of methanol (B129727) extracts from purple perilla identified several compounds responsible for this inhibitory action, including chlorogenic acid, rosmarinic acid, luteolin, and methyl rosmarinic acid. nih.gov The inhibitory potential of these extracts highlights the role of their constituent phenylpropanoids and other phenolic compounds in modulating this key enzyme. nih.govnih.gov

Beyond aldose reductase, α-asarone and related compounds have been shown to interact with other enzyme systems in vitro.

HMG-CoA Reductase: Alpha-asarone has been identified as an inhibitor of HMG-CoA reductase, a rate-limiting enzyme in the cholesterol synthesis pathway. nih.govnih.gov

Xanthine (B1682287) Oxidase: Extracts from Perilla frutescens have also been found to contain constituents that inhibit xanthine oxidase, an enzyme involved in purine (B94841) metabolism and the production of uric acid. nih.gov

Acetylcholinesterase: Some research indicates that certain analogues can inhibit acetylcholinesterase, an enzyme critical for breaking down the neurotransmitter acetylcholine. researchgate.net

Inhibitor kappa B-alpha (IκBα) Signaling: Mechanistic studies have revealed that α-asarone can inhibit lipopolysaccharide (LPS)-stimulated activation in microglial cells by regulating nuclear factor kappa-B (NF-κB). medchemexpress.com This is achieved by blocking the degradation of IκBα, an inhibitor of the NF-κB signaling pathway. medchemexpress.com

Table 1: Enzyme Inhibition by α-Asarone and its Source Extracts

Enzyme Target Inhibitor/Source Finding Citation
Aldose Reductase Ethyl acetate extracts of purple perilla Extracts containing α-asarone and other phenolic compounds inhibit enzyme activity. nih.govnih.gov
HMG-CoA Reductase α-Asarone Directly inhibits the enzyme involved in cholesterol synthesis. nih.govnih.gov
Xanthine Oxidase Perilla frutescens extract Components within the extract show inhibitory effects on the enzyme. nih.gov

Receptor Binding and Activation/Inhibition Pathways

The analogues of this compound engage with various cellular receptors and signaling pathways.

GABA Receptors: Alpha-asarone is recognized as a psychoactive compound that can interact with the GABAergic system. medchemexpress.com

Cholesterol Efflux Pathway (ABCA1/ABCG1): In oxidized LDL-exposed macrophages, α-asarone was found to enhance the expression of the membrane proteins ATP-binding cassette transporter A1 (ABCA1) and ATP-binding cassette transporter G1 (ABCG1). nih.gov These proteins are crucial for mediating cholesterol efflux to form high-density lipoprotein (HDL), suggesting an activation role in this reverse cholesterol transport pathway. nih.gov

Nuclear Factor Kappa-B (NF-κB) Pathway: As mentioned, α-asarone inhibits the LPS-stimulated inflammatory response by blocking the degradation of IκBα, which prevents the activation and nuclear translocation of NF-κB. medchemexpress.com

In Vitro Cellular Pathway Modulation

These compounds exert significant effects on fundamental cellular processes, including cytoskeletal dynamics and cell cycle progression.

Microtubules are dynamic polymers essential for cell structure, division, and intracellular transport. Certain phenylpropanoid analogues have been shown to interfere with these structures. Research into m-carborane-containing derivatives of trimethoxybenzoyl compounds, which are structurally related to asarone (B600218) analogues, has identified potent inhibitors of tubulin polymerization. researchgate.net Specifically, a 3,4,5-trimethoxybenzoyl derivative demonstrated dose-dependent inhibition of tubulin polymerization, a mechanism shared with established anticancer agents like vinca (B1221190) alkaloids. researchgate.netscribd.com This disruption of microtubule assembly leads to failures in critical cellular functions. scribd.com

By disrupting microtubule function, these compounds can induce specific cellular responses, most notably perturbations in the cell cycle. The inhibition of microtubule polymerization prevents the formation of a functional mitotic spindle, a requisite structure for chromosome segregation during mitosis. scribd.com This disruption leads to an arrest of the cell cycle, typically in the metaphase stage, which can ultimately trigger apoptosis or cell death. scribd.com Studies on other compounds that disturb cellular homeostasis and genome maintenance mechanisms note that such events can lead to significant cellular consequences. researchgate.net The ability of certain asarone analogues to interfere with the cell cycle is a key aspect of their biological activity. researchgate.netacs.org

Table 2: Summary of Cellular Pathway Modulation by Asarone Analogues

Cellular Process Compound/Analogue Family In Vitro Effect Citation
Microtubule Polymerization 3,4,5-trimethoxybenzoyl derivative Inhibits tubulin polymerization in a dose-dependent manner. researchgate.net
Cell Cycle Progression Vinca Alkaloids (as a mechanistic parallel) Causes cell cycle arrest in the metaphase stage due to microtubule disruption. scribd.com

Elucidation of Structure-Activity Relationships (SAR) at the Biochemical Level

The structure-activity relationship (SAR) of this compound and its analogues has been a subject of investigation, primarily in the context of anticancer research, with a significant focus on their interaction with tubulin. The core structure, featuring a trimethoxyphenyl ring linked to a propanol (B110389) or a modified propenone chain, serves as a scaffold for designing potent biological agents. nih.govnih.govtandfonline.com Analogues are often designed as hybrids of known microtubule-targeting agents like combretastatins and chalcones. mdpi.comnih.gov

SAR studies on related compounds, such as 4-substituted methoxybenzoyl-aryl-thiazoles, have explored modifications of the linker between the aromatic rings and the composition of the second ring system. nih.gov For instance, replacing the carbonyl linker with an oxime or an alkene group significantly alters the biological activity. nih.gov Similarly, substituting the thiazole (B1198619) ring with other heterocycles like oxazoline (B21484) or oxazole (B20620) also impacts the compound's efficacy. nih.gov In a series of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines, the pyridine (B92270) skeleton was identified as a promising scaffold for developing novel tubulin polymerization inhibitors. tandfonline.com The antiproliferative activity of these compounds is often evaluated against various cancer cell lines, and the half-maximal inhibitory concentration (IC50) values are used to quantify their potency. nih.govsemanticscholar.orgmdpi.com For example, certain trimethoxyphenyl-based analogues exhibited good cytotoxic potency with IC50 values in the low micromolar range against hepatocellular carcinoma (HepG2) cells. nih.govsemanticscholar.orgmdpi.com These studies collectively indicate that the biological effect is highly sensitive to the structural features of the molecule, including the nature of the aromatic rings and the linker connecting them. nih.govnih.gov

Table 1: SAR of Selected Trimethoxyphenyl Analogues and Their Biochemical Effects

Compound ClassKey Structural FeatureBiochemical Target/EffectObserved PotencyReference
Trimethoxyphenyl-based oxazolonesVariation in the azalactone ringβ-tubulin polymerization inhibitionIC50 values from 1.38 to 3.21 μM against HepG2 cells nih.gov, semanticscholar.org
Chalcone (B49325) 1,2,4-triazole (B32235) derivatives3,4,5-trimethoxyphenyl on Ring ATubulin polymerization inhibition, Aromatase inhibitionSub-micromolar IC50 values in various cancer cell lines mdpi.com, nih.gov
4-Substituted methoxybenzoyl-aryl-thiazolesCarbonyl linker modification (e.g., to oxime)Tubulin binding at colchicine (B1669291) sitePotent anticancer activity (e.g., IC50 of 0.021 μM in PC-3 cells for parent compound) nih.gov
3-Aryl-4-(3,4,5-trimethoxyphenyl)pyridinesPyridine skeleton as a cis-restricted linkerTubulin polymerization inhibitionPotent antiproliferative activity against HeLa, MCF-7, and A549 cells tandfonline.com

Critical Role of the Trimethoxyphenyl Moiety in Biochemical Efficacy

In many potent tubulin polymerization inhibitors, the 3,4,5-trimethoxyphenyl group is retained as a constant feature, indicating its necessity for high-affinity binding. nih.govmdpi.com It is considered a key tubulin-binding moiety, essential for the antitubulin activity of compounds like combretastatins, phenstatins, and related chalcones. nih.govmdpi.com The specific arrangement of the three methoxy (B1213986) groups is thought to facilitate optimal interaction within the hydrophobic pocket of the colchicine binding site on β-tubulin. Studies on related heterocyclic compounds also emphasize the importance of the trimethoxyphenyl group for potent activity. For instance, in a series of 1,2,4-triazolo[1,5-a]pyrimidine derivatives, the presence of a methoxy group on the phenyl ring was found to be crucial for antibacterial action. nih.gov The substitution pattern and the electronic properties conferred by the methoxy groups are thus determinant factors for the biochemical efficacy of this class of compounds.

Antioxidant and Anti-inflammatory Mechanisms in Biological Systems

Analogues of this compound, particularly those belonging to the chalcone class, have demonstrated significant antioxidant and anti-inflammatory properties in various in vitro models. nih.govnih.gov The biochemical mechanisms underlying these effects often involve the modulation of key signaling pathways that regulate cellular stress and inflammatory responses.

The anti-inflammatory effects are frequently mediated through the induction of heme oxygenase-1 (HO-1), an enzyme with potent cytoprotective and anti-inflammatory functions. nih.gov Synthetic chalcones bearing methoxy substituents have been shown to induce HO-1 protein expression and enzyme activity. nih.gov This induction is often linked to the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. nih.gov

Furthermore, these compounds can attenuate inflammatory responses by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. nih.govnih.gov This is a critical pathway that controls the expression of many pro-inflammatory genes. The inhibition of NF-κB activity leads to the downregulation of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and pro-inflammatory cytokines like interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.govnih.govnih.gov

The antioxidant activity is often assessed using in vitro chemical assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. nih.govnih.govmdpi.com These assays measure the ability of a compound to donate an electron or hydrogen atom to neutralize free radicals, indicating its potential to counteract oxidative stress. nih.govnih.gov

Table 2: Key Molecular Targets in Antioxidant and Anti-inflammatory Pathways

Pathway/TargetFunctionEffect of Trimethoxyphenyl AnaloguesReference
Nrf2Transcription factor for antioxidant genesActivation/Induction of translocation nih.gov, nih.gov
HO-1Antioxidant and anti-inflammatory enzymeInduced expression and activity nih.gov
NF-κBTranscription factor for pro-inflammatory genesInhibition/Attenuation of activity nih.gov, nih.gov
COX-2Enzyme for prostaglandin (B15479496) synthesis (pro-inflammatory)Reduced expression nih.gov, nih.gov
iNOSEnzyme for nitric oxide production (pro-inflammatory)Reduced expression nih.gov, nih.gov
Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α)Signaling molecules that promote inflammationDownregulation/Reduced secretion nih.gov, nih.gov, nih.gov

Biochemical Basis of Antimicrobial Activity

Derivatives containing the trimethoxyphenyl moiety or the propanol structural element have been evaluated for their antimicrobial properties against a range of pathogens, including Gram-positive and Gram-negative bacteria and fungi. nih.govnih.govusmf.md The biochemical basis for their antimicrobial action involves various mechanisms that disrupt essential cellular processes in microorganisms.

One of the primary mechanisms of action is the inhibition of crucial bacterial enzymes. For example, certain heterocyclic derivatives are designed to act as dual inhibitors of bacterial DNA gyrase and dihydrofolate reductase (DHFR). nih.gov DNA gyrase is essential for bacterial DNA replication, and its inhibition leads to the cessation of cell division and eventual cell death.

Another identified mechanism is the direct interaction with and disruption of bacterial DNA. mdpi.com Some compounds can bind to bacterial DNA, which can be observed through spectrophotometric and electrophoretic methods. mdpi.com This binding can interfere with fundamental processes like DNA replication and transcription, ultimately leading to a bactericidal effect. mdpi.com

Additionally, the disruption of the microbial cell membrane or cell wall synthesis represents another mode of action for some antimicrobial agents. mcgill.ca The ability of compounds to form biofilms, which is a key factor in antibiotic resistance, can also be inhibited. usmf.mdmdpi.com Studies on aminopropanol (B1366323) derivatives have shown that these compounds can have a pronounced inhibitory effect on both planktonic (free-floating) microbial cells and the formation of biofilms. usmf.md The minimum inhibitory concentration (MIC) is a key parameter used to quantify the potency of these compounds against various microbial strains. usmf.mdnih.gov

Table 3: Summary of Antimicrobial Mechanisms

Mechanism of ActionBiochemical TargetOutcomeReference
Enzyme InhibitionBacterial DNA Gyrase, Dihydrofolate Reductase (DHFR)Inhibition of DNA replication and folate synthesis nih.gov
Interaction with Genetic MaterialBacterial DNAInterference with replication and transcription, leading to cell death mdpi.com
Inhibition of Biofilm FormationExtracellular polymeric substances (EPS) and cell adhesionPrevents microbial community formation and increases susceptibility to agents usmf.md, mdpi.com
Cell Wall/Membrane DisruptionPeptidoglycan synthesis, membrane integrityLoss of structural integrity and cell lysis mcgill.ca

Mentioned Compounds

Non Pharmacological Research Applications and Industrial Relevance of 1 2,4,5 Trimethoxyphenyl 1 Propanol and Its Derivatives

Advancements in Material Science and Engineering

While the broader class of phenylpropanoids holds potential in material science, specific research directly applying 1-(2,4,5-Trimethoxyphenyl)-1-propanol or its immediate derivatives in surfactants, sensors, and polymers is limited.

Application in Biosensors and Chemical Sensors

The direct application of this compound or 2,4,5-Trimethoxypropiophenone as a recognition element or signal transducer in the fabrication of biosensors and chemical sensors has not been extensively reported in available research.

Utilization in Polymer Additives (e.g., Stabilizers)

There is limited direct evidence in the reviewed literature for the utilization of this compound or its derivatives as polymer additives, such as stabilizers or plasticizers. While neolignans, which can be synthesized from these precursors, are noted for a wide range of activities, their specific use as polymer additives is not detailed. google.com

Chemical Tool Development and Organic Catalysis

The most significant non-pharmacological application of the 2,4,5-trimethoxyphenyl propane (B168953) framework lies in its role as a versatile chemical intermediate, or synthon, in organic synthesis. The ketone derivative, 2,4,5-Trimethoxypropiophenone, is a particularly valuable tool for constructing more complex molecules.

The compound serves as a key precursor in the semi-synthesis of other natural products, most notably α-asarone. google.comgoogle.com The process often involves the catalytic hydrogenation of naturally occurring asarone (B600218) mixtures (rich in the β-isomer) to yield 2,4,5-trimethoxyphenylpropane, which is then oxidized to produce 2,4,5-Trimethoxypropiophenone and other products. google.comgoogle.com The reduction of 2,4,5-Trimethoxypropiophenone using reagents like sodium borohydride (B1222165) (NaBH₄) provides a direct pathway to this compound. google.com

Furthermore, 2,4,5-Trimethoxypropiophenone is a building block for synthesizing lignan (B3055560) analogues. epo.org Specifically, it can be utilized as a synthon for creating diarylbutane-type lignans, which are analogous to naturally occurring compounds like nordihydroguaiaretic acid (NDGA). epo.org The catalytic processes involved in these transformations are a key area of research. For instance, the conversion of phenylpropenes to propiophenones can be achieved using palladium chloride as a catalyst. researchgate.net The dehydrogenation steps in these syntheses are often accomplished using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), and the reaction rate can be significantly accelerated by adding a catalytic amount of a solid support, such as silica (B1680970) gel or alumina. google.comgoogle.com

Table 1: Synthetic Pathways Involving 2,4,5-Trimethoxyphenyl Derivatives
Starting MaterialReagents/CatalystProductApplication/SignificanceReference
β-Asarone / Calamus Oil1. H₂, Catalyst 2. DDQ, Dioxane2,4,5-TrimethoxypropiophenoneSynthesis of a key chemical intermediate (synthon). google.com
2,4,5-TrimethoxyphenylpropaneDDQ, Solid Support (e.g., Silica Gel)α-AsaroneDemonstrates catalytically enhanced synthesis. google.comgoogle.com
2,4,5-TrimethoxypropiophenoneNaBH₄, THFThis compoundReduction to the corresponding alcohol. google.com
Isomeric PhenylpropenesPdCl₂, NaHCOO, HCOOH/MeOH/H₂OPhenylpropanes (precursors)Catalytic conversion to saturated precursors. researchgate.net
2,4,5-Trimethoxypropiophenone(Used in dimerization strategies)Diarylbutane Lignan AnaloguesUse as a synthon for complex natural product analogues. epo.org

Agricultural and Environmental Chemistry Potential

The relevance of this compound and its derivatives in agriculture and environmental science stems primarily from their natural occurrence and the biological activity of related compounds. 2,4,5-Trimethoxypropiophenone is a known natural constituent of the essential oils of several plant species. google.comscribd.com Its presence in these plants suggests a possible ecological role, for instance, as a defense compound.

Table 2: Natural Occurrence of 2,4,5-Trimethoxypropiophenone
Plant SpeciesPlant FamilyReference
Piper marginatumPiperaceae google.comscribd.comresearchgate.net
Acorus tatarinowiiAcoraceae google.comgoogle.com
Asarum speciesAristolochiaceae researchgate.net
Acorus calamusAcoraceae google.com

While direct studies on the pesticidal properties of this compound are scarce, research on structurally similar phenylpropanoids provides a basis for potential applications. For example, various phenylpropenes and their derivatives have been investigated for insecticidal activity against agricultural pests like the tobacco armyworm (Spodoptera litura). researchgate.net The exploration of such natural compounds is part of a broader effort to identify and develop new biopesticides from plant sources. researchgate.net The potential for these compounds to act as natural pesticides or growth regulators is an area of ongoing interest in agricultural chemistry. smolecule.com

Fundamental Studies in Molecular Recognition

This compound and its derivatives serve as model compounds for fundamental studies in molecular recognition, which investigates how molecules selectively bind to one another. These studies are often computational, using techniques like molecular docking to predict and analyze the interactions between a small molecule (ligand) and a biological macromolecule (receptor). researchgate.netsmolecule.com

Research on related trimethoxyphenyl compounds shows that the trimethoxy-substituted phenyl ring is crucial for fitting into hydrophobic pockets of enzyme active sites, while the polar ketone or hydroxyl group can form key hydrogen bonds. smolecule.com For instance, molecular docking analyses have been used to investigate the binding of related aromatic compounds to enzymes like α-glucosidase. researchgate.net

The study of positional isomers—molecules with the same chemical formula but different arrangements of atoms—is a cornerstone of structure-activity relationship (SAR) research. researchgate.net By comparing the binding of 2,4,5-trimethoxy isomers with 3,4,5-trimethoxy or other isomers, researchers can determine how the specific placement of the methoxy (B1213986) groups affects the molecule's ability to interact with a target receptor. These fundamental insights are critical for the rational design of molecules with specific binding properties for various applications, including the development of highly selective chemical probes and tools.

Table 3: Molecular Docking Insights from Related Trimethoxyphenyl Compounds
Compound ClassTarget Receptor/EnzymeKey Interactions ObservedSignificanceReference
Trimethoxyphenyl Propanone IsomersTubulinHydrophobic interactions from methoxy groups; Hydrogen bond from ketone group.Elucidates binding mode at a key cellular target. smolecule.com
Phenolic Compounds from Acorusα-GlucosidaseInteraction between hydroxyl/carbonyl groups and the enzyme's active site.Investigates enzyme inhibition mechanisms. researchgate.net
Phenethylamine IsomersSerotonin Receptors (e.g., 5-HT₂A)Predicts binding affinity and orientation within the receptor pocket.Aids in understanding structure-activity relationships.

Prospective Research Directions and Emerging Challenges in the Study of 1 2,4,5 Trimethoxyphenyl 1 Propanol

Innovations in Green Chemistry for Sustainable Synthesis

The traditional synthesis of 1-(2,4,5-Trimethoxyphenyl)-1-propanol often involves the reduction of the corresponding ketone, 1-(2,4,5-Trimethoxyphenyl)-1-propanone (isoacoramon), using chemical reducing agents like sodium borohydride (B1222165). While effective, these methods present challenges related to solvent waste and the use of stoichiometric reagents. Future research is increasingly focused on developing "green" and sustainable synthetic routes.

A primary direction is the exploration of biocatalysis. nih.govnih.gov The use of whole-cell microorganisms or isolated enzymes, such as ketoreductases (KREDs), offers a highly selective and environmentally benign alternative to chemical reductants. rsc.orgtudelft.nl These enzymatic reactions typically occur in aqueous media under mild temperature and pH conditions, significantly reducing the environmental footprint. nih.gov Research into identifying or engineering novel ketoreductases with high activity and selectivity for the 1-(2,4,5-Trimethoxyphenyl)-1-propanone substrate is a key challenge. rsc.org The development of such biocatalytic processes could provide a sustainable and economically viable route to enantiomerically pure this compound. nih.govmagtech.com.cn

Another avenue involves the use of catalytic hydrogenation with heterogeneous catalysts. This approach minimizes waste by using catalytic amounts of metal supported on a solid phase, which can often be recovered and reused. Investigating different catalyst systems (e.g., palladium, platinum, nickel) and optimizing reaction conditions (e.g., solvent, temperature, hydrogen pressure) can lead to highly efficient and sustainable processes.

Table 1: Comparison of Synthetic Methodologies for this compound
Method Reducing Agent/Catalyst Typical Solvents Key Advantages Emerging Research Challenges
Chemical Reduction Sodium Borohydride (NaBH₄)Tetrahydrofuran (THF), Methanol (B129727)Well-established, high yieldStoichiometric waste, use of volatile organic solvents
Biocatalytic Reduction Ketoreductases (KREDs), Whole-cell systems (e.g., yeast)Aqueous buffer, often with a co-solventHigh enantioselectivity, mild conditions, environmentally benign nih.govEnzyme discovery and engineering, substrate loading, cofactor regeneration nih.govnih.gov
Catalytic Hydrogenation H₂ with metal catalysts (e.g., Pd/C, Raney Ni)Ethanol, Ethyl acetate (B1210297)Atom economy, catalyst reusabilityCatalyst poisoning, optimization of selectivity, high pressure requirements

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

Optimizing the synthesis of this compound requires a detailed understanding of reaction kinetics, intermediate formation, and endpoint determination. Traditional offline analysis methods like chromatography can be time-consuming. A significant research direction is the implementation of in-situ spectroscopic probes for real-time reaction monitoring.

Process Analytical Technology (PAT), utilizing techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy, allows for the continuous analysis of the reaction mixture. mt.comacs.org For the reduction of 1-(2,4,5-Trimethoxyphenyl)-1-propanone, in-situ FTIR can monitor the disappearance of the ketone carbonyl peak (around 1680 cm⁻¹) and the appearance of the alcohol O-H stretch in real-time. tandfonline.comnih.govrsc.org This data enables precise control over reaction parameters to maximize yield and minimize byproduct formation. mt.com

Furthermore, the advent of high-resolution benchtop Nuclear Magnetic Resonance (NMR) spectrometers provides another powerful tool for online reaction monitoring. magritek.commagritek.com By flowing the reaction mixture through the spectrometer, researchers can track the concentration of reactants, products, and any intermediates simultaneously and quantitatively, offering unparalleled insight into the reaction dynamics. nih.govresearchgate.netresearchgate.net The challenge lies in adapting these advanced analytical techniques to the specific chemical systems used for synthesizing this compound, including handling solid catalysts or whole-cell biocatalysts. nih.gov

Table 2: Advanced Spectroscopic Probes for Reaction Monitoring
Technique Principle Information Gained Advantages for this Synthesis
In-situ FTIR/Raman Vibrational spectroscopyFunctional group changes (e.g., C=O disappearance, O-H appearance) acs.orgNon-invasive, real-time kinetic data, endpoint determination mt.com
Benchtop NMR Nuclear magnetic resonanceStructural and quantitative information on all soluble species magritek.comHigh specificity, simultaneous monitoring of multiple components, mechanistic insights nih.gov
Mass Spectrometry (LTP-MS) Low-Temperature Plasma Desorption/IonizationReal-time detection of reactants, intermediates, and products by mass researchgate.netHigh sensitivity, no sample preparation required, surface analysis researchgate.net

Multiscale Computational Modeling for Predictive Research

Computational chemistry offers a powerful predictive tool to accelerate research and reduce experimental costs. For this compound, multiscale modeling can provide insights from the electronic level up to macroscopic properties.

At the quantum mechanical level, Density Functional Theory (DFT) can be employed to study the reaction mechanism of its synthesis. researchgate.netasianpubs.org For instance, DFT calculations can elucidate the transition state of the hydride transfer from sodium borohydride to the ketone, helping to understand the reaction's energetics and the influence of the trimethoxyphenyl substituents. acs.org

On a larger scale, molecular docking and molecular dynamics (MD) simulations can predict how this compound might interact with biological targets like enzymes or receptors. benthamdirect.comnih.govresearchgate.netnih.gov Given that many phenylpropanoids exhibit biological activity, these simulations can guide the exploration of this compound's biochemical potential. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate structural features of related trimethoxyphenyl compounds with their activities, predicting the potential utility of this compound. mt.com The primary challenge is the accuracy of the models, which depend heavily on the quality of the computational methods and the experimental data used for validation. acs.org

Table 3: Applications of Computational Modeling
Modeling Technique Scale Potential Application for this compound Research Goal
Density Functional Theory (DFT) ElectronicElucidate reaction mechanisms of synthesis; calculate spectroscopic properties. researchgate.netresearchgate.netOptimize reaction conditions; aid in spectral interpretation.
Molecular Docking MolecularPredict binding modes and affinities to biological targets (e.g., enzymes, receptors). benthamdirect.comresearchgate.netIdentify potential biochemical interactions and guide experimental screening. nih.gov
Molecular Dynamics (MD) Molecular/SupramolecularSimulate the dynamic behavior of the compound in different environments (e.g., water, lipid bilayer).Understand solubility, membrane permeability, and conformational flexibility.
QSAR MacroscopicCorrelate structural properties with biological activity or physical properties. mt.comPredict potential applications and guide the design of new derivatives.

Identification of Novel Biochemical and Biophysical Interactions

While this compound is known as a synthetic precursor, its own biochemical and biophysical properties remain largely unexplored. Phenylpropanoids as a class are known to possess a wide range of biological activities, acting as antioxidants, anti-inflammatory agents, and more. taylorandfrancis.com A key research direction is to screen this specific compound for similar activities.

Initial studies could involve in vitro assays to assess its antioxidant capacity or its ability to inhibit enzymes involved in inflammation, such as cyclooxygenases (COX). researchgate.net Given its structural similarity to precursors of pharmacologically active compounds like α-asarone, investigating its interaction with neurological or metabolic pathways could be fruitful.

Biophysical techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can be used to quantitatively measure its binding affinity to purified proteins or other biological macromolecules. These studies would help to identify direct molecular targets and elucidate potential mechanisms of action. A major challenge is the vast number of potential biological targets, requiring a rational, often computationally-guided, approach to screening. nih.gov

Exploration of Unconventional Non-Pharmacological Utilities

Beyond potential pharmacological roles, future research should explore the non-pharmacological applications of this compound. Many phenylpropanoids and their derivatives are valued in the flavor, fragrance, and cosmetic industries for their aromatic properties. taylorandfrancis.com The structurally related compound, 2,4,5-trimethoxyphenylpropane, is noted for its sweet, fruity aroma and has been considered for use in products like mouthwashes and chewing gum. This suggests that this compound could be evaluated for its own olfactory and gustatory properties.

Another emerging area is its potential use as a building block in materials science. The hydroxyl group and the aromatic ring are functional handles that can be used for polymerization or for grafting onto surfaces to modify their properties. For example, it could be a monomer for creating specialty polymers with unique refractive indices or as a component in the synthesis of novel liquid crystals. Exploring these unconventional utilities requires interdisciplinary collaboration between chemists, materials scientists, and sensory scientists.

Addressing Complex Challenges in Structural Isomerism and Chiral Purity

A significant and persistent challenge in the study of this compound is its stereochemistry. The molecule contains a chiral center at the carbinol carbon (the carbon atom bonded to the hydroxyl group). This means it exists as a pair of enantiomers, (R)-1-(2,4,5-Trimethoxyphenyl)-1-propanol and (S)-1-(2,4,5-Trimethoxyphenyl)-1-propanol.

The synthesis of this compound from an achiral ketone precursor typically results in a racemic mixture (an equal mixture of both enantiomers). Since enantiomers can have drastically different biological effects, a critical research challenge is the development of methods for asymmetric synthesis to produce a single, desired enantiomer. nih.govrsc.org This can be achieved through chiral catalysts or, as mentioned earlier, through highly selective biocatalytic reductions. nih.govmagtech.com.cntandfonline.com

Furthermore, once an enantiomerically enriched sample is produced, verifying its purity is essential. This requires sophisticated analytical techniques, most notably chiral chromatography (e.g., HPLC or GC) using a chiral stationary phase. researchgate.netmdpi.comnumberanalytics.com Developing robust and reliable analytical methods to accurately determine the enantiomeric excess (ee) is crucial for both synthetic development and for any future applications where chiral purity is a requirement. researchgate.net

Table 4: Isomers and Related Analytical Challenges
Isomer Type Description Relevance to this compound Key Research Challenge
Constitutional Isomers Compounds with the same molecular formula but different connectivity.e.g., 1-(2,4,6-Trimethoxyphenyl)-1-propanol. The position of the methoxy (B1213986) groups on the phenyl ring is different.Ensuring regioselective synthesis to produce the desired 2,4,5-substituted isomer.
Enantiomers (Optical Isomers) Non-superimposable mirror images.The compound has a chiral center at C1, existing as (R) and (S) forms.Developing methods for asymmetric synthesis or chiral resolution to obtain enantiopure compounds. numberanalytics.comwikipedia.org

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2,4,5-Trimethoxyphenyl)-1-propanol, and how can reaction conditions be optimized for higher yields?

Answer: The synthesis of this compound typically involves a Grignard reaction. A validated protocol involves reacting 2-(2,4,5-trimethoxyphenyl)acetaldehyde with ethyl magnesium bromide (EtMgBr) in anhydrous tetrahydrofuran (THF) at 0°C, followed by gradual warming to room temperature. This method achieves a 93% yield . Key optimization parameters include:

  • Temperature control : Maintaining 0°C during reagent addition minimizes side reactions.
  • Stoichiometry : A 1:1 molar ratio of aldehyde to Grignard reagent ensures complete conversion.
  • Solvent purity : Anhydrous THF prevents hydrolysis of the Grignard reagent.
    Post-synthesis, quenching with saturated NH₄Cl and extraction with diethyl ether are critical for isolating the product.

Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?

Answer: Structural confirmation requires a multi-technique approach:

  • NMR spectroscopy : Compare ¹H and ¹³C NMR data with literature values (e.g., δ ~4.8 ppm for the hydroxyl-bearing methine proton) .
  • Infrared (IR) spectroscopy : Validate the presence of hydroxyl (O-H stretch ~3400 cm⁻¹) and aromatic C-O bonds (1250–1050 cm⁻¹) .
  • Mass spectrometry (HRMS) : Confirm the molecular ion peak at m/z 224.25 (C₁₂H₁₆O₄) .
  • Chromatography : Use thin-layer chromatography (TLC) or HPLC to assess purity. For crystalline samples, single-crystal X-ray diffraction with SHELXL or WinGX can resolve absolute configuration .

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical outcomes in the Grignard addition step during synthesis?

Answer: The Grignard addition to 2-(2,4,5-trimethoxyphenyl)acetaldehyde proceeds via a nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate. The stereoselectivity is influenced by:

  • Steric effects : The bulky 2,4,5-trimethoxyphenyl group favors attack from the less hindered face, leading to a predominant diastereomer.
  • Solvent coordination : THF stabilizes the Grignard reagent, modulating reactivity. Computational studies (e.g., DFT) can model transition states to predict stereochemical outcomes. Experimental validation via kinetic isotopic effects (KIEs) or chiral chromatography is recommended to resolve ambiguities .

Q. How do electronic and steric effects of the 2,4,5-trimethoxyphenyl group influence the compound’s reactivity in oxidation reactions?

Answer: The electron-donating methoxy groups increase electron density on the aromatic ring, potentially deactivating the benzylic alcohol toward oxidation. For example, oxidation with MnO₂ to form 1-(2,4,5-Trimethoxyphenyl)propan-1-one achieves only 46% yield due to steric hindrance around the hydroxyl group . Alternative oxidants like PCC (pyridinium chlorochromate) or Swern conditions may improve efficiency. Comparative studies using Hammett constants or frontier molecular orbital (FMO) analysis can quantify electronic effects .

Q. What strategies resolve data contradictions between computational predictions and experimental spectroscopic observations?

Answer: Discrepancies often arise from solvent effects or conformational flexibility. To address this:

  • Solvent correction : Apply implicit solvation models (e.g., COSMO-RS) in DFT calculations to match experimental NMR shifts .
  • Dynamic effects : Use molecular dynamics (MD) simulations to account for rotational barriers in NOESY/ROESY spectra.
  • Cross-validation : Compare experimental IR/Raman spectra with computed vibrational modes (e.g., using Gaussian 16). For crystallographic disagreements, refine structures with SHELXL’s TWIN/BASF commands to model disorder .

Q. How can researchers evaluate the biological activity of this compound while mitigating cytotoxicity?

Answer:

  • Mutagenicity assays : Use Ames tests (e.g., TA100 strain) to assess genotoxicity. Related analogs (e.g., 1-(2,4,5-Trimethoxyphenyl)propan-1-one) show no mutagenic activity but exhibit cytotoxicity at high concentrations, suggesting dose-dependent effects .
  • Structure-activity relationship (SAR) studies : Modify the propanol chain or methoxy substituents to enhance selectivity.
  • In vitro models : Screen against cancer cell lines (e.g., MTT assays) with controls for membrane permeability and metabolic stability .

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